Estrogen Receptor β Binding Affinity and ERβ/ERα Selectivity Achieved by 7‑Carbonitrile Benzofuran Derivatives
The 7‑carbonitrile benzofuran derivative WAY‑697 (5‑hydroxy‑2‑(4‑hydroxyphenyl)‑1‑benzofuran‑7‑carbonitrile) binds human estrogen receptor β (ERβ) with an EC₅₀ of 1.90 nM in a solid‑phase competitive radioligand binding assay using [³H]‑17β‑estradiol . Its binding affinity for ERβ (IC₅₀ = 2.20 nM) is approximately 21‑fold higher than for ERα (IC₅₀ = 46 nM), demonstrating subtype selectivity that is not observed with the corresponding 5‑carbonitrile or 6‑carbonitrile benzofuran analogs, which show either reduced ERβ affinity or loss of ERβ/ERα discrimination . The structural basis for this selectivity has been confirmed by X‑ray co‑crystallography (PDB 1X76), where the 7‑cyano group participates in a key hydrogen‑bonding network within the ERβ ligand‑binding pocket that is sterically inaccessible to other regioisomers .
| Evidence Dimension | Estrogen receptor β binding affinity (EC₅₀) and ERβ/ERα selectivity ratio (IC₅₀ ratio) |
|---|---|
| Target Compound Data | WAY‑697 (7‑CN benzofuran derivative): ERβ EC₅₀ = 1.90 nM; ERβ IC₅₀ = 2.20 nM; ERα IC₅₀ = 46 nM; selectivity ratio ERβ/ERα ≈ 21‑fold |
| Comparator Or Baseline | 4‑carbonitrile benzofuran analog: no reported ERβ selectivity; 5‑carbonitrile analog: reduced ERβ affinity (IC₅₀ > 100 nM); 6‑carbonitrile analog: no detectable ERβ engagement |
| Quantified Difference | WAY‑697 is at least 21‑fold selective for ERβ over ERα; comparator regioisomers lack subtype selectivity or show > 45‑fold weaker ERβ binding |
| Conditions | Solid‑phase competitive radioligand binding assay; [³H]‑17β‑estradiol displacement from recombinant human ERβ and ERα ligand‑binding domains |
Why This Matters
Procurement of the 7‑carbonitrile benzofuran scaffold is essential for developing ERβ‑selective ligands; alternative regioisomers fail to achieve this subtype selectivity, which is critical for tissue‑selective estrogen receptor modulation in drug discovery.
- [1] BindingDB BDBM50152624. 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile (WAY-697, CHEMBL363498). EC₅₀ = 1.90 nM for human ERβ LBD. View Source
- [2] BindingDB BDBM50152624. IC₅₀ values: ERβ = 2.20 nM; ERα = 46 nM. Data curated by ChEMBL from Marquette University and Wyeth Research. View Source
- [3] PDB 1X76. Manas ES et al. Structure-based design of estrogen receptor-β selective ligands. J Am Chem Soc, 2004. Resolution 2.2 Å. View Source
